1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide
Description
Historical Development of Thieno[3,4-c]Pyrazole Research
Thieno[3,4-c]pyrazoles first gained attention in the early 2000s as part of broader efforts to explore fused heterocycles for therapeutic applications. Initial syntheses focused on combining pyrazole rings with thiophene systems to exploit their electron-deficient nature, which facilitates interactions with biological targets. Early work by Haider et al. (2005) demonstrated the feasibility of synthesizing thieno[3,4-c]pyrazoles through cyclocondensation reactions, paving the way for systematic structure-activity relationship (SAR) studies. By 2010, researchers had identified their potential as kinase inhibitors, with specific derivatives showing nanomolar activity against p38 MAPK and JAK2 kinases. The discovery of Tpz-1 , a thieno[2,3-c]pyrazole derivative with potent anticancer activity, further spurred interest in related isomeric systems, including thieno[3,4-c]pyrazoles.
Classification within Heterocyclic Chemistry
Thieno[3,4-c]pyrazoles belong to the broader class of fused bicyclic heterocycles characterized by:
- A thiophene ring fused at the positions to a pyrazole ring
- Three heteroatoms (two nitrogen atoms in the pyrazole, one sulfur atom in the thiophene)
- A planar, aromatic structure enabling π-π stacking interactions
Their classification hinges on the fusion pattern:
This structural diversity allows fine-tuning of electronic properties and binding affinities.
Significance of Thieno[3,4-c]Pyrazole Scaffold in Medicinal Chemistry
The scaffold’s medicinal value arises from three key attributes:
- Kinase modulation : The sulfur atom and adjacent nitrogen centers facilitate hydrogen bonding with ATP-binding pockets in kinases. For example, 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide inhibits inflammatory kinases like Fgr and Hck at IC₅₀ values <1 μM.
- Metabolic stability : The 5,5-dioxo modification in derivatives such as the target compound reduces hepatic clearance by blocking cytochrome P450 oxidation.
- Tunable solubility : Piperidine carboxamide substituents, as seen in 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide , improve aqueous solubility while maintaining blood-brain barrier permeability.
Comparison with Related Isomeric Systems
Thieno[3,2-c]pyrazole :
- Exhibits stronger π-acidity due to sulfur’s position adjacent to the pyrazole nitrogen
- Preferred for antiviral applications (e.g., inhibition of HIV-1 reverse transcriptase)
Thieno[2,3-c]pyrazole :
- Displays superior microtubule-disrupting activity, as evidenced by Tpz-1’s EC₅₀ of 0.19 μM in HL-60 leukemia cells
- Requires stricter steric control during synthesis compared to [3,4-c] isomers
Thieno[3,4-c]pyrazole :
Properties
IUPAC Name |
1-[2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c1-12-3-4-17(13(2)9-12)26-19(15-10-32(30,31)11-16(15)24-26)23-20(28)21(29)25-7-5-14(6-8-25)18(22)27/h3-4,9,14H,5-8,10-11H2,1-2H3,(H2,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGREUQPJPPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCC(CC4)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the piperidine-4-carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole core has been associated with the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with receptors or enzymes involved in inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities .
- Neuroprotective Potential : There is emerging evidence suggesting that this compound could be beneficial in neurodegenerative conditions due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate neurotransmitter release and inflammatory responses.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the piperidine moiety via coupling reactions with appropriate reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Optimization of reaction conditions to enhance yield and purity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A recent investigation demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines .
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed reduced markers of inflammation .
Mechanism of Action
The mechanism of action of 1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a sulfonated thienopyrazole and a piperidine-carboxamide moiety. Below is a comparative analysis with key analogues:
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s piperidine-carboxamide group likely improves aqueous solubility compared to non-polar analogues like halogenated pyrazoles (e.g., 4-chlorophenyl derivatives) .
- LogP : Estimated at ~2.5 (via XlogP3), balancing the hydrophobic 2,4-dimethylphenyl group and polar carboxamide .
- Metabolic Stability: The 5,5-dioxo group may reduce oxidative metabolism, enhancing half-life relative to non-sulfonated pyrazoles .
Biological Activity
1-({[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines a thieno[3,4-c]pyrazole core with a piperidine moiety, which may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name: 1-[2-[[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Molecular Formula: C21H25N5O5S
Molecular Weight: 445.52 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thieno[3,4-c]pyrazole core is known for its affinity to various receptors and enzymes. The binding of the compound to these targets may modulate their activity and influence several biochemical pathways:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors influencing neurotransmitter systems or inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For instance:
- Cell Line Studies: In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in various cancer cell lines.
- Mechanistic Insights: These compounds may trigger cell cycle arrest and promote programmed cell death through the activation of caspases.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Cytokine Modulation: Studies suggest that it may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models: In vivo experiments have demonstrated reduced inflammation in models of arthritis when treated with similar compounds.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into their mechanisms:
Q & A
How can the synthesis of this compound be optimized for higher yield and purity?
Level: Basic
Methodological Answer:
Optimization involves systematic screening of reaction parameters. For example:
- Catalyst Selection: Use Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions, as demonstrated in pyrazole-based syntheses .
- Solvent Systems: Employ degassed DMF/water mixtures to minimize side reactions .
- Design of Experiments (DoE): Apply statistical modeling to identify critical factors (e.g., temperature, stoichiometry) for reproducibility, as shown in flow-chemistry protocols .
- Purification: Utilize column chromatography or recrystallization based on polarity differences, guided by melting point and spectroscopic data .
What analytical techniques are most reliable for structural validation?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbamate/amide linkages .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dioxo-thieno ring) .
- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-Ray Crystallography: Resolve ambiguities in stereochemistry, as applied to pyrazole-carbothioamide derivatives .
How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Level: Advanced
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for the proposed structure .
- Crystallographic Confirmation: Use single-crystal X-ray diffraction to unambiguously resolve spatial arrangements, as done for structurally similar pyrazole derivatives .
- Isotopic Labeling: Track specific protons or carbons in complex spectra using deuterated solvents or ¹³C-labeled precursors .
How to design derivatives for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Core Modifications: Vary substituents on the 2,4-dimethylphenyl group or piperidine carboxamide moiety to assess electronic/steric effects .
- Bioisosteric Replacement: Substitute the thieno[3,4-c]pyrazole ring with isoxazole or triazole systems, as seen in hybrid compound studies .
- Functional Group Additions: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility or target binding, inspired by coumarin-pyrazole hybrids .
What in silico methods predict the compound’s biological activity?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs), leveraging PubChem’s 3D structural data .
- QSAR Modeling: Train models on datasets of pyrazole derivatives with known bioactivity to predict IC₅₀ values .
- ADMET Prediction: Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
How to address poor solubility in biological assays?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) for in vitro assays, as validated in pyridazinyl-pyrazole studies .
- Prodrug Design: Synthesize ester or phosphate derivatives to enhance aqueous solubility, then hydrolyze in situ .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles, inspired by hydrophobic heterocyclic drug delivery systems .
What strategies mitigate challenges in scaling up synthesis?
Level: Basic
Methodological Answer:
- Flow Chemistry: Transition from batch to continuous-flow reactors to improve heat/mass transfer and reproducibility, as demonstrated in diphenyldiazomethane synthesis .
- Catalyst Recycling: Immobilize Pd catalysts on solid supports to reduce costs and metal contamination .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR probes) to detect intermediates and optimize reaction endpoints .
How to reconcile contradictory bioactivity data across assays?
Level: Advanced
Methodological Answer:
- Assay Condition Analysis: Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa), which may alter target expression .
- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (>95% purity required for reliable data) .
- Orthogonal Assays: Validate findings using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., apoptosis markers) readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
